Maleimide-NH-PEG16-CH2CH2COOH

Catalog No.
S12896667
CAS No.
M.F
C42H76N2O21
M. Wt
945.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maleimide-NH-PEG16-CH2CH2COOH

Product Name

Maleimide-NH-PEG16-CH2CH2COOH

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C42H76N2O21

Molecular Weight

945.1 g/mol

InChI

InChI=1S/C42H76N2O21/c45-39(3-6-44-40(46)1-2-41(44)47)43-5-8-51-10-12-53-14-16-55-18-20-57-22-24-59-26-28-61-30-32-63-34-36-65-38-37-64-35-33-62-31-29-60-27-25-58-23-21-56-19-17-54-15-13-52-11-9-50-7-4-42(48)49/h1-2H,3-38H2,(H,43,45)(H,48,49)

InChI Key

JIJKJDGRTAORHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Maleimide-NH-PEG16-CH2CH2COOH is a bifunctional compound that incorporates a maleimide group, polyethylene glycol (PEG) of 16 ethylene oxide units, and a carboxylic acid functional group. This structure allows it to participate in bioorthogonal reactions, making it valuable in bioconjugation and drug delivery applications. The maleimide moiety is particularly reactive towards thiols, facilitating the formation of stable thiosuccinimide linkages, which are essential for site-specific modifications in proteins and other biomolecules .

The primary reaction involving Maleimide-NH-PEG16-CH2CH2COOH is the thiol-maleimide reaction. This reaction is classified as a type of "click chemistry," where a thiol group reacts with the maleimide to form a thiosuccinimide product. The reaction proceeds rapidly under physiological conditions, particularly at neutral pH (around 7.0), where the rate of reaction with thiols is significantly higher than with amines . The thiosuccinimide can undergo retro-Michael reactions, allowing for potential reversibility under certain conditions, although this reversibility is generally limited compared to other conjugation methods .

Maleimide-NH-PEG16-CH2CH2COOH exhibits significant biological activity due to its ability to form stable linkages with thiols found in proteins and peptides. This property makes it useful for creating antibody-drug conjugates and other therapeutic agents. The PEG component enhances solubility and biocompatibility, which can improve the pharmacokinetics of conjugated drugs, leading to enhanced therapeutic efficacy and reduced toxicity .

The synthesis of Maleimide-NH-PEG16-CH2CH2COOH typically involves the following steps:

  • Synthesis of PEG Derivative: Start with a hydroxyl-terminated polyethylene glycol and activate it for further chemical modification.
  • Maleimide Coupling: React the activated PEG with maleimide to introduce the maleimide functionality.
  • Carboxylic Acid Addition: Finally, introduce the carboxylic acid group through an appropriate coupling reaction, such as using an acid chloride or through direct esterification methods.

These steps can be optimized based on specific laboratory conditions and desired yields .

Maleimide-NH-PEG16-CH2CH2COOH has several applications:

  • Bioconjugation: It is widely used for attaching biomolecules such as proteins, enzymes, and nucleic acids in a controlled manner.
  • Drug Delivery Systems: The compound serves as a linker in antibody-drug conjugates, enhancing targeted delivery of therapeutic agents.
  • Diagnostics: It can be utilized in developing diagnostic assays where specific binding to thiol-containing biomarkers is required.

The versatility of this compound makes it suitable for various applications in biotechnology and pharmaceutical research .

Studies involving Maleimide-NH-PEG16-CH2CH2COOH often focus on its interaction with thiol-containing molecules. These interactions are characterized by high specificity and efficiency, which are critical for applications in drug development and protein engineering. The stability of the thiosuccinimide bond formed during these reactions allows researchers to study protein dynamics and interactions in biological systems without significant degradation over time .

Several compounds exhibit similar functionalities to Maleimide-NH-PEG16-CH2CH2COOH. Below is a comparison highlighting their unique features:

Compound NameFunctional GroupsUnique Features
Maleimide-NH-PEG3-CH2CH2COOHMaleimide, PEG (3 units), Carboxylic AcidShorter PEG chain; may affect solubility and reactivity
Maleimide-NH-PEG12-CH2CH2COOHMaleimide, PEG (12 units), Carboxylic AcidIntermediate length; balances solubility and reactivity
Azido-PEG16-Carboxylic AcidAzido Group, PEG (16 units), Carboxylic AcidUtilizes azido groups for copper-catalyzed click reactions
Maleimide-NH-PEG16-COONHS EsterMaleimide, PEG (16 units), NHS EsterNHS ester allows for amine coupling; broader application scope

The uniqueness of Maleimide-NH-PEG16-CH2CH2COOH lies in its specific balance between reactivity and biocompatibility due to the longer PEG chain, making it particularly effective for targeted drug delivery systems while maintaining stability in biological environments .

Stepwise Assembly of Bifunctional PEG Scaffolds

The stepwise assembly of bifunctional polyethylene glycol scaffolds represents a sophisticated approach to constructing well-defined molecular architectures with precise control over molecular weight and functional group placement [20]. The synthesis of Maleimide-NH-PEG16-CH2CH2COOH requires careful orchestration of sequential coupling reactions to achieve the desired bifunctional structure with a molecular formula of C42H76N2O21 and molecular weight of 945.05 grams per mole [5].

Solid-phase synthesis methodologies have emerged as the preferred approach for constructing monodisperse polyethylene glycol derivatives, offering significant advantages over traditional solution-phase methods [20]. The solid-phase technology eliminates the need for chromatographic purification of intermediates and enables the use of excess reactants to overcome low efficiency in key coupling reactions [20]. This approach effectively suppresses anionic polyethylene glycol depolymerization reactions that generate shorter chain impurities that are difficult to remove from the final product [20].

The initial step in scaffold assembly involves the preparation of appropriately protected polyethylene glycol monomers suitable for iterative coupling [20]. The synthesis typically begins with hydroxyl-terminated polyethylene glycol that undergoes activation for subsequent chemical modification . The stepwise approach allows for precise control over chain length, with each coupling cycle adding defined ethylene oxide units to achieve the target sixteen-unit polyethylene glycol backbone [20].

ParameterSpecification
Molecular FormulaC42H76N2O21
Molecular Weight945.05 g/mol
Polyethylene Glycol Units16 ethylene oxide units
Terminal FunctionalitiesMaleimide and carboxylic acid
Coupling Efficiency>95% per cycle
Overall Yield85-90%

The Williamson ether formation reaction serves as the key coupling mechanism in scaffold assembly, proceeding under mild conditions at room temperature with useful reaction rates [20]. This approach minimizes side reactions and maintains the structural integrity of sensitive functional groups throughout the synthesis process [20]. The solid-phase methodology enables complete suppression of depolymerization reactions that typically occur under harsher reaction conditions [20].

Purification of intermediates during scaffold assembly relies on simple washing procedures rather than column chromatography, significantly reducing synthesis time and cost [20]. The resin-bound intermediates can be thoroughly washed with appropriate solvents to remove excess reagents and by-products while maintaining high purity standards [20]. This approach has been successfully demonstrated for the synthesis of polyethylene glycol derivatives up to twelve ethylene glycol units with close to monodisperse molecular weight distributions [20].

Maleimide Activation and Carboxylic Acid Functionalization

The incorporation of maleimide functionality into polyethylene glycol scaffolds requires precise control of reaction conditions to maintain the reactivity and selectivity of this key functional group [8] [9]. Maleimide groups react specifically with sulfhydryl groups when the pH of the reaction mixture is maintained between 6.5 and 7.5, resulting in the formation of stable thioether linkages [8]. Under more alkaline conditions with pH greater than 8.5, the reaction favors primary amines and increases the rate of hydrolysis of the maleimide group to a non-reactive maleamic acid [8].

The most common method for preparing N-substituted maleimides involves the reaction of primary amines with maleic anhydride [2]. Ring-opening acylation of the amine results in an isolable maleamic acid intermediate, which can be cyclized under dehydrating conditions to form the desired maleimide functionality [2]. This two-step sequence provides excellent control over the introduction of maleimide groups into complex molecular architectures [2].

The mechanism of maleimide activation involves nucleophilic attack by thiolate anions on the electron-deficient carbon adjacent to the double bond [10] [11]. The optimal pH for this reaction ranges from 6.5 to 7.5, as higher pH values may cause ring opening of the maleimide and increase the likelihood of less selective reactions with amino groups [11]. The reaction proceeds through a Michael addition mechanism, where the thiolate anion acts as the nucleophile attacking the β-carbon of the maleimide double bond [10].

Reaction ParameterOptimal Conditions
pH Range6.5 - 7.5
TemperatureRoom temperature to 37°C
Reaction Time2-4 hours
Molar Excess10-20 fold over thiol content
Buffer SystemPhosphate buffered saline
Solvent CompatibilityWater, dimethyl sulfoxide, dimethylformamide

Carboxylic acid functionalization at the terminal position of the polyethylene glycol chain provides a reactive handle for further conjugation reactions [12]. The carboxylic acid group can be activated using standard coupling reagents to form amide bonds with amino-containing molecules or can participate in esterification reactions with alcohol-containing substrates [12]. This dual functionality makes Maleimide-NH-PEG16-CH2CH2COOH particularly valuable for bioconjugation applications where orthogonal reactivity is required [12].

The stability of maleimide-thiol conjugates represents a critical consideration in the design of functionalized polyethylene glycol scaffolds [22] [36]. The typical polyethylene glycol-maleimide-thiol reaction results in thiosuccinimide formation, which is reversible under biologically relevant conditions [22]. The reversed reaction leads to the breakage of the maleimide-thiol linkage and the loss of polyethylene glycol from thiol-containing molecules [22]. However, if the succinimide moiety of a maleimide-thiol conjugate is hydrolyzed, the ring-opened product is stabilized toward cleavage [36].

Kinetic studies have revealed that alkyl thiolate addition to maleimides exhibits distinct mechanistic pathways depending on the nature of the thiol substrate [10]. Alkyl thiolate addition shows small negative entropy of activation values and prominent ionic strength effects, consistent with a stepwise addition mechanism with rate-limiting nucleophilic attack [10]. In contrast, aryl thiolate addition exhibits large negative entropy of activation values and normal primary solvent kinetic isotope effects, indicating different mechanistic pathways [10].

Purification Protocols for High-Purity Pharmaceutical-Grade Material

The purification of Maleimide-NH-PEG16-CH2CH2COOH to pharmaceutical-grade standards requires implementation of stringent quality control measures and advanced analytical techniques [25] [19]. High-performance liquid chromatography serves as the primary separation technique for the quantitation of free polyethylene glycol and its conjugated forms [19]. Size-exclusion chromatography and reversed-phase high-performance liquid chromatography mapping provide comprehensive assessment of conjugate molecular weight, polymer mass distribution, and the degree of functionalization [19].

Current good manufacturing practice compliance represents a fundamental requirement for pharmaceutical-grade polyethylene glycol production [25]. The manufacturing process must adhere to comprehensive quality control systems that ensure purity, consistency, and reliability of the final product [25]. Advanced manufacturing technology and equipment are employed to produce polyethylene glycol derivatives with precise molecular weight and purity specifications [25].

Analytical ParameterSpecificationTest Method
Purity≥95%High-performance liquid chromatography
Molecular Weight945.05 ± 2%Mass spectrometry
Water Content≤0.5%Karl Fischer titration
Residual Solvents<1000 ppmGas chromatography
Heavy Metals<10 ppmInductively coupled plasma mass spectrometry
Endotoxins<0.25 EU/mgLimulus amebocyte lysate assay

Mass spectrometry techniques, particularly electrospray ionization mass spectrometry and matrix-assisted laser desorption ionization time-of-flight mass spectrometry, provide accurate molecular weight determination and degree of functionalization [19] [21]. These techniques enable detailed characterization of polyethylene glycol conjugates and identification of impurities that may go undetected by simpler analytical methods [19]. However, characterization of functionalized polyethylene glycols can be complicated by the presence of multiple ion complexes carrying hydrogen, sodium, and potassium ions [21].

Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for structural characterization and quantitative determination of functionalization degree [19] [21]. Proton nuclear magnetic resonance spectroscopy provides quantitative analysis of polyethylene glycol species in complex biological fluids with advantages of simplified sample preparation [19]. Correct interpretation of nuclear magnetic resonance spectra requires consideration of carbon-13 to hydrogen-1 coupling, which can lead to erroneous peak assignments if not properly addressed [21].

Polyethylene glycol precipitation methods have been developed as scalable alternatives to chromatographic purification for monoclonal antibody and protein conjugates [13]. The precipitation approach involves titrating process fluids with polyethylene glycol at specific concentrations and pH values to achieve selective precipitation of target molecules [13]. This method results in yields of approximately 90% and significant reduction in host cell protein contamination [13].

Dynamic light scattering provides molecular weight evaluation and discrimination between linear and branched polyethylene glycol structures [19]. This technique measures the molecular radii of samples and can evaluate physicochemical properties, size, and zeta potentials of functionalized polyethylene glycol derivatives [19]. The method enables assessment of how functionalization affects the hydrodynamic diameter and stability of the modified polymers [19].

Thiol-Maleimide Click Chemistry: Base- versus Nucleophile-Initiated Pathways

Under mildly basic aqueous conditions (pH 6.5–7.5) thiolate ions generated by general Bronsted bases such as triethylamine or hydrogen phosphate add in a Michael fashion to the electron-deficient C=C bond of the maleimide ring, affording a thiosuccinimide adduct within milliseconds to seconds [6]. Density-functional calculations show that the transition state in this base pathway involves direct attack of the thiolate on the β-carbon with an activation free energy of approximately 9–11 kilocalories per mole, depending on solvent polarity [7].

In polar aprotic media a mechanistically distinct route dominates: strong nucleophiles (notably diazabicyclo[2.2.2]octane or tertiary phosphines) first add to the maleimide to give a zwitterionic enolate. That enolate then deprotonates free thiol, propagating a rapid chain process that can approach living anionic polymerisation of the maleimide if thiol concentration is insufficient [5] [4]. The experimental ten- to twenty-fold rate acceleration relative to simple base catalysis (Table 1) confirms computational predictions that pre-complexation lowers the activation barrier by up to 4 kilocalories per mole [1].

The long poly(ethylene glycol) spacer in Maleimide-NH-PEG₁₆-CH₂CH₂COOH exerts a modest steric effect: kinetic competition experiments between the title compound and N-ethyl maleimide for glutathione at pH 7.4 show only a two-fold decrease in rate for the larger poly(ethylene glycol) reagent, attributable to diffusional shielding rather than intrinsic electronic change [8].

pH-Dependent Reaction Kinetics and Transition-State Analysis

Because thiolate formation is base-catalysed, the apparent second-order rate constant (k_app) increases roughly ten-fold per pH unit between 6.5 and 8.0 for standard protein conjugation buffers [6] [9]. Transition-state calculations reveal that increasing hydroxide ion concentration lowers the free-energy penalty to produce the reactive thiolate rather than altering the intrinsic barrier of the C–S bond-forming step, consistent with a pre-equilibrium mechanism [7].

Table 2. Effect of pH on hydrolytic and addition kinetics of an electron-withdrawing N-aminoethyl maleimide (25 °C)
pHHydrolysis half-life / mink_app for cysteine addition / M⁻¹ s⁻¹SITEa formation yield after 30 min / %
6.0280 [2]2.1 × 10² [2]99
7.45.5 [2]5.2 × 10³ [2]99
8.40.55 (based on OH⁻ catalysis) [2]≥1.0 × 10⁴ (extrapolated)97 (loss from competing hydrolysis)

a Thiosuccinimide linkage.

At physiological pH maleimide hydrolysis competes negligibly with thiol addition so long as the thiol exceeds about twenty-five times the maleimide hydrolysis rate constant (RSH/[kH₂O/kapp]) [2]. Above pH 8.0 hydroxide attack accelerates ring opening sufficiently that yields begin to fall, explaining the conventional operational window of pH 6.5–7.5 for bioconjugation [6] [9].

Transition-state energies calculated for methane thiolate attack on N-methyl maleimide in chloroform (ΔG^‡ ≈ 10 kilocalories per mole) versus the zwitterionic diazabicyclo[2.2.2]octane-maleimide complex (ΔG^‡ ≈ 6 kilocalories per mole) rationalise the experimentally observed switch in mechanism and rate acceleration when nucleophilic initiators are introduced [7].

Competing Aminolysis and Hydrolysis Side Reactions

Primary and secondary amines can undergo aza-Michael addition to maleimides. In low-polarity solvents this addition stops after one equivalent, but in highly polar media such as dimethyl sulfoxide anionic polymerisation of the maleimide ensues, rapidly depleting the electrophile [4]. Hexylamine, for example, consumes approximately eight maleimide equivalents within three minutes at 25 °C in dimethyl sulfoxide, whereas no polymerisation is observed in dichloromethane under identical stoichiometry [4].

Hydrolysis of the thiosuccinimide adduct itself generates a ring-opened maleamic acid (SATE) that is resistant to thiol-exchange. Electron-withdrawing N-aryl or N-alkyl substituents accelerate this protective hydrolysis: the N-aminoethyl derivative opens with a half-life of five minutes at pH 7.4 [2], whereas classical N-ethyl maleimide requires more than one week to reach fifty percent hydrolysis [2]. Stabilised aminothiomaleimide conjugates produced by sequential thiol-then-amine addition display even higher robustness, surviving seven days in ten micromolar glutathione without detectable cleavage [10] [11].

Table 3. Relative susceptibilities of side pathways for Maleimide-NH-PEG₁₆-CH₂CH₂COOH (25 °C, pH 7.4)PathwayEffective rate orderQualitative rate versus thiol additionMitigation strategyKey source
Hydrolysis of free maleimideFirst<0.01 × thiol addition at µM thiol concentrationsUse ≤ pH 7.5 and react immediately after dissolution38
Hydrolysis of thiosuccinimideFirstVariable; t_½ ≈ 5 min (electron-withdrawing N-substituent) to >1 week (N-ethyl)Intentional pre-hydrolysis to maleamic acid for plasma-stable conjugates38
Aminolysis (aza-Michael)Second~10⁻⁶ × thiol addition at pH 7.4 [2]Maintain pH < 8; exclude excess primary amines38
Nucleophile-initiated anionic polymerisationChainCan out-compete thiol addition when nucleophile ≫ thiol [4]Add thiol before nucleophilic catalyst; use protic solvent20 23

XLogP3

-3.1

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

2

Exact Mass

944.49405744 g/mol

Monoisotopic Mass

944.49405744 g/mol

Heavy Atom Count

65

Dates

Last modified: 08-10-2024

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